4,4-Dimethyl-6-ethynylchroman
Description
4,4-Dimethyl-6-ethynylthiochroman (CAS 118292-06-1) is a sulfur-containing heterocyclic compound with the molecular formula C₁₃H₁₄S and an average molecular mass of 202.32 g/mol . Structurally, it consists of a benzothiopyran core substituted with an ethynyl group at position 6 and two methyl groups at position 2. This compound is a light yellow crystalline solid with a melting point of 69–72°C and a boiling point of 299°C . It exhibits moderate solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chloroform .
The compound is primarily synthesized via two routes:
- Acidic condensation of chloroform (CHCl₃) with 2-ethynyl-4,4-dimethyldihydrobenzothiopyran.
- Alkaline-mediated reaction of chloroform with 4,4-dimethyldihydrobenzothiopyran .
Handling requires precautions to avoid skin/eye contact and exposure to high temperatures .
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-ethynyl-4,4-dimethyl-2,3-dihydrochromene |
InChI |
InChI=1S/C13H14O/c1-4-10-5-6-12-11(9-10)13(2,3)7-8-14-12/h1,5-6,9H,7-8H2,2-3H3 |
InChI Key |
ZUQUIRAFEPNJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)C#C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Acetyl-4,4-dimethylthiochroman
- Molecular Formula : C₁₃H₁₄OS (vs. C₁₃H₁₄S in the ethynyl analog).
- Key Difference : Replacement of the ethynyl (-C≡CH) group with an acetyl (-COCH₃) group at position 6 .
- Impact : The acetyl group introduces polarity, altering solubility and reactivity. For example, the acetylated derivative is a light yellow syrup with enhanced solubility in polar aprotic solvents like DMSO .
6-Acetyl-4,4-dimethylthiochroman-d8
- Molecular Formula : C₁₃H₈D₈OS.
- Key Difference : Deuterium substitution at eight hydrogen positions, increasing molecular mass to 228.38 g/mol .
- Impact: Deuterated analogs are used as stable isotopologues in metabolic and pharmacokinetic studies, particularly for synthesizing labeled heteroarotinoids .
Physicochemical Properties
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